tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate
Description
Chemical Significance of Benzimidazole-Piperazine Hybrid Scaffolds
The structural fusion of benzimidazole and piperazine motifs in tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate represents a pharmacologically privileged architecture. Benzimidazole contributes aromatic planar geometry and hydrogen-bonding capacity through its NH group, enabling interactions with biological targets such as enzymes and receptors. Piperazine introduces conformational flexibility, enhancing solubility and bioavailability while providing a secondary amine for functionalization. The tert-butoxycarbonyl (Boc) carbamate group serves dual roles:
- Protection : Temporarily masks the piperazine nitrogen during multi-step syntheses.
- Modulation : Fine-tunes electronic properties without permanent structural alteration.
This hybrid scaffold demonstrates broad therapeutic potential:
- Antidiabetic agents : Benzimidazole-piperazine derivatives inhibit α-glucosidase 28× more potently than acarbose.
- Anticancer activity : Piperazine-linked benzimidazoles exhibit IC50 values ≤59 μM against glioblastoma and breast cancer cells.
- Antimicrobial applications : Hybrids show MIC values of 0.1 μg/mL against Mycobacterium tuberculosis.
Table 1 : Key Pharmacological Applications of Benzimidazole-Piperazine Hybrids
Historical Development of Carbamate-Protected Piperazine Derivatives
The strategic use of Boc-protected piperazines emerged from three key advancements:
Protecting Group Chemistry (1950s-1970s) :
Louis Carpino's development of the Boc group enabled selective amine protection during heterocycle synthesis. For piperazines, this prevented unwanted quaternization during benzimidazole coupling reactions.Solid-Phase Synthesis (1980s-2000s) :
Boc-protected intermediates facilitated automated synthesis of drug candidates like the antipsychotic cariprazine. The Boc group's acid-labile nature allowed sequential deprotection in multi-targeting agents.Structure-Activity Relationship (SAR) Optimization (2010s-present) :
Modern applications leverage Boc-protected intermediates to systematically explore substitutions:
Table 2 : Evolution of Key Synthetic Routes
The compound's synthesis typically follows a three-step sequence:
Properties
IUPAC Name |
tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)14-17-12-6-4-5-7-13(12)18-14/h4-7H,8-11H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEQYXCCAIHIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591319 | |
| Record name | tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295341-56-9 | |
| Record name | tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Piperazine Moiety by tert-Butyl Carbamate Group
The initial critical step in the synthesis is the protection of the piperazine nitrogen to prevent undesired side reactions during subsequent transformations.
| Yield | Reaction Conditions | Experimental Details |
|---|---|---|
| 60% | 0 °C, 1 hour | Piperazine (30.23 mmol) in methylene chloride was treated with BOC anhydride (1.50 mmol) in methylene chloride at 0 °C for 1 hour. After completion, the mixture was basified with aqueous K2CO3, extracted with methylene chloride, and purified by column chromatography to afford tert-butyl piperazine-1-carboxylate. |
This step ensures selective mono-protection of piperazine, facilitating further selective functionalization.
Alkylation of Protected Piperazine
Functionalization of the protected piperazine ring at the 4-position is typically achieved via nucleophilic substitution with alkyl halides or related electrophiles.
These alkylation steps introduce functional groups that can be further manipulated or directly coupled with the benzimidazole moiety.
Coupling with Benzimidazole or Analogous Heterocycles
The benzimidazole unit is introduced typically through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions involving halogenated benzimidazole derivatives and the functionalized piperazine.
Although this example is for a pyridine derivative, similar palladium-catalyzed Buchwald-Hartwig amination strategies are applicable for coupling piperazine derivatives with benzimidazole halides, facilitating the formation of the target compound.
Alternative Synthetic Routes and Optimization
Other methods include:
Use of potassium carbonate as a base in polar aprotic solvents such as dimethyl sulfoxide or 1-methyl-pyrrolidin-2-one to promote nucleophilic substitution reactions at elevated temperatures (75–100 °C) for 1–4 hours.
Employing triethylamine in N-methylacetamide or dimethylformamide for alkylation reactions at room temperature over extended periods (up to 72 hours).
These conditions are optimized to balance reaction rate, yield, and purity.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Piperazine protection | BOC anhydride, CH2Cl2, 0 °C, 1 h | 60 | Mono-protection of piperazine nitrogen |
| Alkylation with bromoalcohol | 1-bromo-3-propanol, K2CO3, MeCN, 95 °C, 4 h | 80 | Introduces hydroxypropyl group |
| Alkylation with dibromoethane | 1,2-dibromoethane, DIPEA, MeOH, 30 °C, 72 h | 36 | Introduces bromoethyl group for further coupling |
| Pd-catalyzed coupling | Pd2(dba)3, phosphine ligand, dioxane, 95 °C, 8 h | 20 | Cross-coupling with halogenated heterocycles |
Research Findings and Notes
The protection of piperazine with tert-butyl carbamate is crucial for selectivity and stability during multi-step synthesis.
Alkylation reactions require careful control of temperature and base equivalents to maximize yield and minimize side reactions.
Palladium-catalyzed cross-coupling methods, although sometimes lower yielding, are effective for constructing the benzimidazole-piperazine linkage.
Solvent choice (polar aprotic solvents like DMSO, NMP) and reaction atmosphere (inert gas) significantly influence reaction outcomes.
Purification is typically achieved via silica gel chromatography with solvent gradients tailored to the polarity of intermediates.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the benzimidazole ring or the piperazine moiety.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology and Medicine: The compound is utilized in the development of pharmaceuticals, particularly those targeting specific biological pathways. Its derivatives have shown potential in treating diseases such as cancer, bacterial infections, and neurological disorders .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility makes it valuable in various applications, including material science and catalysis .
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Nucleophilic substitution (e.g., ) and palladium-catalyzed cross-coupling (e.g., ) are predominant methods.
- The target compound’s synthesis is notably efficient (95% yield) compared to multi-step routes for analogs like CF-OE .
Stability and Reactivity
Stability profiles differ based on substituents:
Key Observations :
Biological Activity
tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate is a compound that has garnered significant attention in pharmaceutical research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula : C16H22N4O
Molecular Weight : 290.37 g/mol
CAS Number : 295341-56-9
The compound features a benzimidazole ring fused to a piperazine moiety, with a tert-butyl ester group attached to the piperazine nitrogen. This unique structure contributes to its biological activity, particularly in targeting specific receptors and enzymes.
The mechanism of action for this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The benzimidazole ring is known to bind to enzymes, modulating their activity. For instance, it has been shown to inhibit the angiotensin II receptor (AT1), which plays a crucial role in blood pressure regulation .
- Cellular Pathway Modulation : The compound influences pathways related to inflammation and cancer cell proliferation by interacting with specific molecular targets .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. A study reported IC50 values ranging from 34 to >100 µM in tumor models, demonstrating its potential as an anticancer agent . The following table summarizes the cytotoxicity data against different cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MDA-MB 231 | 34.31 |
| Derivative B | U-87 MG | 38.29 |
| ABZ | MDA-MB 231 | 83.1 |
| ABZ | U-87 MG | 40.59 |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use in treating infections.
Anti-inflammatory Effects
Recent findings indicate that the compound possesses anti-inflammatory properties by inhibiting key inflammatory pathways. For example, it was effective in blocking the activity of Lck, a critical enzyme involved in T-cell activation .
Case Studies
- Antitumor Activity in Preclinical Models :
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanisms :
Q & A
Basic Questions
Q. What are the common synthetic routes for tert-butyl 4-(1H-benzimidazol-2-yl)piperazine-1-carboxylate?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 2-chlorobenzimidazole and N-Boc-piperazine in refluxing 1-butanol. Key steps include heating the mixture under reflux for 12–24 hours, followed by precipitation and vacuum drying. Yield optimization (up to 95%) is achieved by maintaining anhydrous conditions and stoichiometric excess of piperazine derivatives . Alternative routes involve coupling benzimidazole precursors with tert-butyl piperazine-1-carboxylate under Buchwald-Hartwig amination conditions using palladium catalysts .
Q. How is the compound purified post-synthesis?
- Methodological Answer : Purification typically involves silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. For high-purity isolation (>99%), preparative HPLC or recrystallization from ethanol/water mixtures is employed. Post-column treatment with scavengers like Si-Trisamine removes residual metal catalysts .
Q. What spectroscopic techniques confirm its structural identity?
- Methodological Answer :
- 1H/13C NMR : Key signals include tert-butyl singlet (~1.48 ppm), benzimidazole aromatic protons (7.1–8.5 ppm), and piperazine N-CH2 groups (3.1–3.7 ppm) .
- LCMS/ESI-MS : Molecular ion peaks at m/z 328.2 [M+H]+ confirm the molecular weight (327.4 g/mol) .
- FT-IR : Stretching bands for C=O (1690–1715 cm⁻¹) and N-H (benzimidazole, 3200–3400 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Methodological Answer :
- Catalyst Screening : Palladium-based catalysts (e.g., Pd2(dba)3/XPhos) enhance coupling efficiency in Suzuki-Miyaura reactions for benzimidazole-piperazine derivatives .
- Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) improve nucleophilicity, while additives like Cs2CO3 stabilize intermediates .
- Temperature Control : Reflux at 110°C maximizes reactivity without decomposing heat-sensitive intermediates .
Q. How are intermolecular interactions analyzed in its crystal structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals packing motifs. For example:
- Hirshfeld Surface Analysis : Quantifies C–H⋯O and N–H⋯N hydrogen bonds, with fingerprint plots showing dominant H-bond contributions (e.g., 25–30% of total interactions) .
- Torsion Angles : Piperazine ring puckering (e.g., chair vs. boat conformations) and benzimidazole planarity are measured to predict solubility and stability .
Q. What methods assess its biological activity and target interactions?
- Methodological Answer :
- Enzyme Inhibition Assays : Prolyl-hydroxylase inhibition is tested via ELISA, measuring IC50 values (e.g., 0.5–5 µM) using hypoxia-inducible factor (HIF-1α) stabilization as a readout .
- Cellular Uptake Studies : Fluorescence tagging (e.g., coumarin derivatives) tracks intracellular accumulation in cancer cell lines .
- Molecular Docking : AutoDock/Vina simulations predict binding affinities to targets like 5-HT6 receptors, validated by SPR (surface plasmon resonance) .
Q. How can contradictions in reaction yield data be resolved?
- Methodological Answer :
- Statistical DoE (Design of Experiments) : Multi-variable analysis (e.g., reactant ratios, temperature, catalyst loading) identifies critical yield factors. For instance, excess tert-butyl piperazine-1-carboxylate (1.5 eq.) increases yields from 62% to 88% in SNAr reactions .
- Kinetic Profiling : In situ FT-IR monitors intermediate formation rates, revealing bottlenecks (e.g., slow deprotection of Boc groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
